2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid
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Overview
Description
2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of a methanesulfonyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid typically involves multiple steps, starting from acyclic starting materials. One common method involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of suitable precursors, such as benzylidene acetones and ammonium thiocyanates.
Aromatization: The intermediate compounds undergo aromatization to form the pyrimidine ring structure.
S-Methylation:
Oxidation: The oxidation of the intermediate compounds to form the methanesulfonyl derivatives.
Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methanesulfonyl-5-methylpyrimidine-4-carboxylic acid: This compound has a similar structure but with the methyl group at the 5-position instead of the 6-position.
2-aminopyrimidine derivatives: These compounds share the pyrimidine ring structure and have been studied for their biological activities.
Uniqueness
2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group at the 2-position and carboxylic acid group at the 4-position make it a versatile compound for various applications.
Properties
CAS No. |
1263216-10-9 |
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Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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